N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a butan-2-yl group, a fluoroethyl group, and two pyrazole rings
Preparation Methods
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the butan-2-yl group: This step involves the alkylation of the pyrazole ring with a butan-2-yl halide under basic conditions.
Attachment of the fluoroethyl group: This can be done via nucleophilic substitution reactions using a fluoroethyl halide.
Final assembly: The final step involves the coupling of the two pyrazole rings through a suitable linker, such as a methylene bridge.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound has a different core structure but shares some functional groups.
Sulfur compounds: These compounds have different chemical properties but can undergo similar types of reactions, such as oxidation and reduction.
Glycopyrrolate related compound C: This compound has a different pharmacological profile but can be used for comparison in terms of chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-11(2)19-13(4-6-16-19)9-15-12-8-17-18(10-12)7-5-14/h4,6,8,10-11,15H,3,5,7,9H2,1-2H3 |
InChI Key |
UAOFBDRBKMSQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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